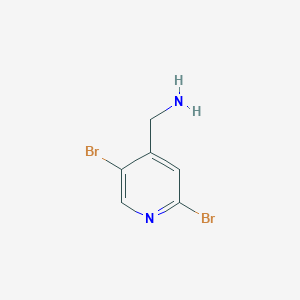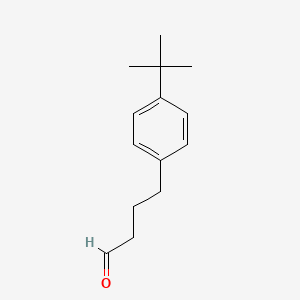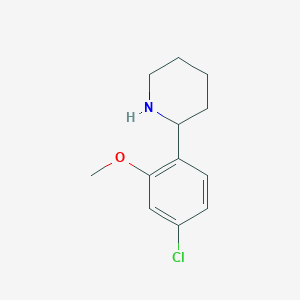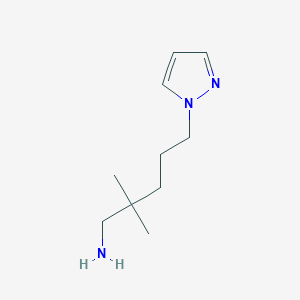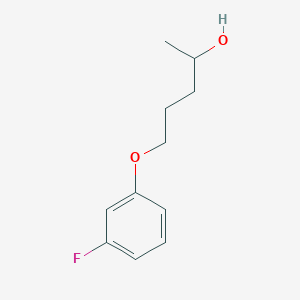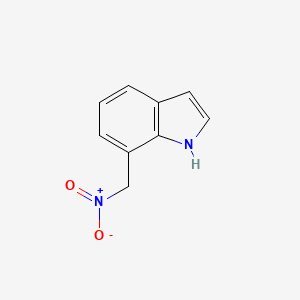![molecular formula C14H16N2OS B13607767 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Benzyloxypropan-2-yl Group: The benzyloxypropan-2-yl group can be attached through an alkylation reaction using a benzyloxypropan-2-yl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The benzyloxypropan-2-yl group can be substituted with other alkyl or aryl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine is unique due to the presence of both a sulfanyl group and a benzyloxypropan-2-yl group on the pyrimidine ring
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-[(2S)-1-phenylmethoxypropan-2-yl]sulfanylpyrimidine |
InChI |
InChI=1S/C14H16N2OS/c1-12(18-14-15-8-5-9-16-14)10-17-11-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3/t12-/m0/s1 |
InChI Key |
MMLNKFDDBDSOIK-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](COCC1=CC=CC=C1)SC2=NC=CC=N2 |
Canonical SMILES |
CC(COCC1=CC=CC=C1)SC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


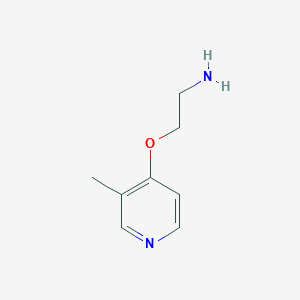
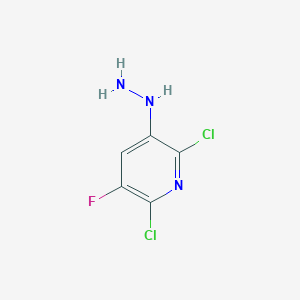
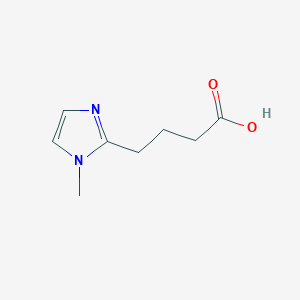
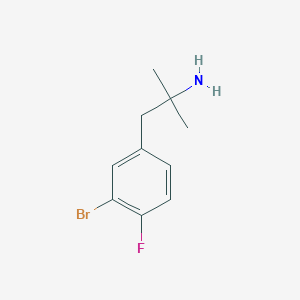
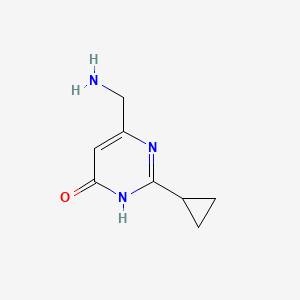
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
